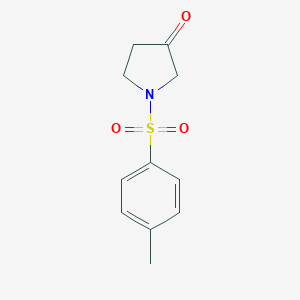

1-(4-Tolylsulfonyl)pyrrolidin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNDUPYCKAYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336721 | |

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73696-28-3 | |

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Tolylsulfonyl)pyrrolidin-3-one chemical properties

An In-Depth Technical Guide to 1-(4-Tolylsulfonyl)pyrrolidin-3-one: Properties, Synthesis, and Applications

Introduction

1-(4-Tolylsulfonyl)pyrrolidin-3-one is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidinone core, functionalized with a reactive ketone and a stable tosyl protecting group, makes it an ideal starting material for creating a diverse array of more complex molecules. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting the importance of intermediates like this in the development of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(4-Tolylsulfonyl)pyrrolidin-3-one for researchers and professionals in drug development.

Nomenclature and Chemical Identity

-

IUPAC Name: 1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-one

-

Synonyms: 1-(p-Tolylsulfonyl)-3-pyrrolidinone, N-Tosyl-3-pyrrolidinone

-

CAS Number: 16840-07-4

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₃NO₃S

-

Molecular Weight: 239.29 g/mol

-

Physicochemical and Spectral Properties

The physical and spectral data are crucial for the identification and characterization of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-139 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols. Insoluble in water. |

Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyrrolidine ring and the tolyl group. The protons adjacent to the carbonyl group (C2 and C4) typically appear as multiplets, while the tosyl group's methyl protons present as a singlet around 2.4 ppm. The aromatic protons of the tolyl group show a characteristic AA'BB' splitting pattern.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show a peak for the carbonyl carbon around 205 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, and the aromatic carbons of the tolyl group will be in the 127-145 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the carbonyl group (C=O) around 1740 cm⁻¹ and the sulfonyl group (S=O) in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 239, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is a multi-step process that can be achieved through various routes. One common approach involves the protection of a pyrrolidine derivative followed by oxidation.

Representative Synthetic Protocol

A practical, scalable synthesis can be achieved in a few steps from commercially available starting materials.

Step 1: N-Tosylation of a Pyrrolidine Precursor A suitable pyrrolidine precursor, such as 3-hydroxypyrrolidine, is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane.

Step 2: Oxidation to the Ketone The resulting N-tosylated alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

Experimental Workflow: Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Caption: Synthetic workflow for 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is dominated by the electrophilic nature of the carbonyl carbon and the potential for functionalization at the alpha-positions. The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, yet can be removed if necessary.

This compound is a key intermediate for the synthesis of various substituted pyrrolidines, including:

-

3-Aminopyrrolidines: Through reductive amination of the ketone.

-

3-Hydroxypyrrolidines: Via reduction of the ketone.

-

Spirocyclic Pyrrolidines: By reaction with bifunctional reagents.[3]

These transformations are fundamental in the construction of novel molecular scaffolds for drug discovery. Pyrrolidinone derivatives have shown promise as inhibitors of acetylcholinesterase for Alzheimer's treatment, as well as antibacterial and anticancer agents.[4][5][6][7]

Core Reactivity and Transformations

Caption: Reactivity of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-(4-Tolylsulfonyl)pyrrolidin-3-one is a valuable and versatile synthetic intermediate. Its well-defined structure and predictable reactivity make it an essential tool for chemists engaged in the synthesis of complex nitrogen-containing heterocycles. The continued exploration of its chemistry is expected to lead to the discovery of novel compounds with significant biological activity, particularly in the fields of neurodegenerative disease, infectious disease, and oncology.

References

-

Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Wagdy, L., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Bioorganic Chemistry, 76, 210-217. [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). [Link]

-

Jonuškienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3784. [Link]

-

Jonuškienė, I., et al. (2022). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Journal of Chemistry, 2022. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidin-3-one. PubChem. [Link]

-

Supporting Information. (2015). ¹H NMR and ¹³C NMR spectra of the synthetic products. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

SpectraBase. (n.d.). 1-[(E)-2-(p-tolylsulfonyl)vinyl]pyrrolidine. [Link]

-

Nguyen, T. T. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 290-298. [Link]

-

Silvi, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7569–7574. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. [Link]

-

D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

-

Silvi, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]

-

Gomaa, M. A. M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6). [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidinones 1a-1n via four-component reactions. [Link]

-

Request PDF. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. [Link]

-

Zillow. (n.d.). 16840 S 36th Pl, Phoenix, AZ 85048. [Link]

-

Redfin. (n.d.). 16840 Edwin Jones Ct, Morgan Hill, CA 95037. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of novel derivatives, such as 1-(4-Tolylsulfonyl)pyrrolidin-3-one, necessitates unambiguous structural verification to ensure purity, confirm identity, and support downstream applications in drug development. This guide provides an in-depth, technical walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 1-(4-Tolylsulfonyl)pyrrolidin-3-one. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of complex small molecules, moving beyond procedural steps to explain the causal logic behind the analytical strategy.

The Target Molecule: Deconstructing 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Before delving into the analytical techniques, it is crucial to understand the constituent parts of the target molecule. This informs our expectations for the spectroscopic data.

-

Pyrrolidin-3-one Core: A five-membered saturated nitrogen heterocycle containing a ketone functional group. This cyclic amine structure is a common motif in a wide range of biologically active compounds.[3][4]

-

Tolylsulfonyl (Tosyl) Group: A derivative of p-toluenesulfonic acid, this group is frequently used as a protecting group for amines. Its presence introduces a p-substituted aromatic ring and a sulfonamide linkage, both of which have distinct spectroscopic signatures.

-

Linkage: The tosyl group is attached to the nitrogen atom of the pyrrolidinone ring, forming a stable N-sulfonamide.

The combination of these three components—an aliphatic heterocycle, a ketone, and an aromatic sulfonamide—requires a multi-faceted analytical approach for complete characterization.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The definitive elucidation of a novel chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Our approach integrates three core spectroscopic techniques, each providing a unique piece of the structural puzzle.

Caption: A flowchart of the integrated analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-proton framework.

Causality in Pulse Sequence Selection

While ¹H and ¹³C NMR provide foundational information, they do not explicitly define which atoms are connected. Therefore, a suite of 2D NMR experiments is not just supplementary but essential.

-

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which is critical for tracing the connectivity within the pyrrolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, definitively assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. This allows us to connect disparate fragments, for instance, linking the protons on the pyrrolidinone ring to the quaternary carbonyl carbon and, critically, connecting the ring to the tosyl group's sulfonyl carbon.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ) in ppm, using deuterated chloroform (CDCl₃) as a reference solvent.[5]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification |

| Tosyl-CH₃ | ~2.4 | ~21.5 | Typical methyl group on an aromatic ring. |

| Pyrrolidinone H-2 | ~3.8 | ~50-55 | Methylene protons adjacent to the sulfonamide nitrogen. Deshielded by the electronegative nitrogen and sulfonyl group. |

| Pyrrolidinone H-4 | ~2.7 | ~40-45 | Methylene protons adjacent to the carbonyl group. Deshielded by the C=O group. |

| Pyrrolidinone H-5 | ~3.5 | ~45-50 | Methylene protons adjacent to the sulfonamide nitrogen. |

| Tosyl-Ar-H | 7.3 (d), 7.7 (d) | 127-130 | Aromatic protons showing an AA'BB' system characteristic of p-disubstitution. Protons ortho to the SO₂ group are further downfield. |

| Pyrrolidinone C=O | - | ~205-210 | Characteristic chemical shift for a ketone carbonyl in a five-membered ring. |

| Tosyl-Ar-C (ipso) | - | ~145 (C-S), ~135 (C-CH₃) | Quaternary aromatic carbons, identified via HMBC. |

Visualizing NMR Connectivity

The diagram below illustrates the key HMBC correlations that would unambiguously confirm the structure.

Caption: Key long-range (HMBC) and through-bond (COSY) correlations. (Note: The DOT script is conceptual; a chemical drawing program is better for precise structural diagrams with overlays.)

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use a spectral width covering -1 to 10 ppm and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required.

-

2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters according to instrument guidelines.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Why IR is a Critical First Step

Before complex NMR analysis, a quick IR spectrum can confirm the success of the synthesis. For 1-(4-Tolylsulfonyl)pyrrolidin-3-one, the two most important absorptions are the ketone carbonyl (C=O) and the sulfonyl (S=O) stretches. Their presence immediately validates the core structure, while the absence of N-H stretches (around 3300-3500 cm⁻¹) confirms the N-substitution.[6]

Expected Characteristic Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O stretch | ~1750-1730 | Strong |

| Sulfonamide | S=O asymmetric stretch | ~1350-1320 | Strong |

| Sulfonamide | S=O symmetric stretch | ~1170-1150 | Strong |

| Aromatic Ring | C=C stretch | ~1600, ~1480 | Medium-Weak |

| Alkane | C-H stretch | ~2960-2850 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation like KBr pellets is needed, making this method fast and efficient.[7]

-

Data Acquisition: [1]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and compare their positions to established correlation charts to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. This data is non-negotiable for structure confirmation.

Rationale for Ionization Method

Electrospray Ionization (ESI) is the preferred method for this molecule.[1] Unlike Electron Ionization (EI), which is a high-energy technique that often causes extensive fragmentation and may not show a molecular ion, ESI is a "soft" ionization technique. It typically produces the protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺, preserving the crucial molecular weight information.

Expected Fragmentation Pattern (ESI-MS/MS)

By inducing fragmentation of the parent ion ([M+H]⁺), we can gain further structural insights that corroborate the NMR data.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 240.07 | [M+H]⁺ | Confirms the molecular weight (C₁₁H₁₃NO₃S, Exact Mass: 239.06). |

| 155.03 | [C₇H₇SO₂]⁺ | The tolyl-SO₂ fragment, a hallmark of tosyl-containing compounds. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl or benzyl group. |

| 85.06 | [C₄H₇NO+H]⁺ | The protonated pyrrolidinone ring fragment after cleavage of the N-S bond. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

-

Data Acquisition: [8]

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Scan Mode: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₁₁H₁₃NO₃S). The mass error should be less than 5 ppm.

Integrated Structure Confirmation

The power of this workflow lies in the synthesis of all data points.

-

MS provides the molecular formula: C₁₁H₁₃NO₃S.

-

IR confirms the presence of the required functional groups: a ketone (C=O) and a sulfonamide (S=O).

-

¹H and ¹³C NMR account for all 11 carbons and 13 protons, showing the correct chemical environments (aliphatic, aromatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC) provides the final, unambiguous proof by establishing the connectivity between the tolyl group, the sulfonyl group, and the pyrrolidin-3-one ring, locking all atoms into a single, confirmed structure.

Conclusion

The structure elucidation of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is a clear example of modern analytical chemistry principles. It requires a logical, multi-technique approach where each method provides complementary and confirmatory data. By integrating the results from NMR, IR, and MS, we can achieve an unambiguous and robust structural assignment, which is the bedrock of quality and reproducibility in chemical research and drug development.

References

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Journal of Education and Science, 29(1), 199-214. Retrieved from [Link]

-

Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Supporting Information for Synthesis of N-hydroxybenzenesulfonamide and 1-(phenylsulfonyl)piperidine. (n.d.).

-

Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. (2000). ResearchGate. Retrieved from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6510. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Tolylsulfonyl)pyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Tolylsulfonyl)pyrrolidin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document consolidates available information, including its chemical identifiers, and presents a detailed, proposed synthesis protocol based on established organic chemistry principles. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics and discusses the potential applications of this molecule and its derivatives in the broader context of drug development, leveraging the known biological significance of the pyrrolidine scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Identifiers and Chemical Properties

1-(4-Tolylsulfonyl)pyrrolidin-3-one is a sulfonamide derivative of pyrrolidin-3-one. The tolyl-sulfonyl group significantly influences the chemical properties of the pyrrolidine ring, primarily by withdrawing electron density from the nitrogen atom.

| Identifier | Value | Source |

| CAS Number | 73696-28-3 | [1][2] |

| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-one | |

| Molecular Formula | C₁₁H₁₃NO₃S | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 | [2] |

| Appearance | Brown Solid (predicted) | [2] |

Proposed Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Two common and effective methods for such an oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields.[3][4][5]

Synthetic Pathway Overview

Caption: Proposed synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Detailed Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[6][7]

Materials:

-

1-(p-Tolylsulfonyl)-3-pyrrolidinol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes at -78 °C.

-

Dissolve 1-(p-Tolylsulfonyl)-3-pyrrolidinol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine dropwise to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and efficient method for oxidizing alcohols to ketones.[4][5][8]

Materials:

-

1-(p-Tolylsulfonyl)-3-pyrrolidinol (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(p-Tolylsulfonyl)-3-pyrrolidinol in anhydrous DCM.

-

Add Dess-Martin Periodinane in one portion to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed published spectroscopic data for 1-(4-Tolylsulfonyl)pyrrolidin-3-one are not available. The following are predicted key features based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.9 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear as multiplets in the upfield region. The protons alpha to the nitrogen and sulfonyl group will be deshielded compared to those adjacent to the carbonyl group.

-

Methyl Protons: A singlet around δ 2.4 ppm corresponding to the methyl group on the tolyl moiety.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A peak in the downfield region, typically around δ 205-220 ppm, characteristic of a ketone.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Pyrrolidine Carbons: Methylene carbons of the pyrrolidine ring will appear in the range of δ 30-60 ppm.

-

Methyl Carbon: A signal around δ 21 ppm for the methyl group.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of a five-membered ring ketone.

-

S=O Stretch: Two strong absorption bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.29).

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the tolyl group, the sulfonyl group, and cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9][10][11] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot.[9] The introduction of a tolyl-sulfonyl group at the nitrogen atom modulates the electronic and steric properties of the pyrrolidine ring, offering a handle for fine-tuning pharmacological activity.

While specific biological activities of 1-(4-Tolylsulfonyl)pyrrolidin-3-one are not well-documented, its structural motifs suggest potential applications in several areas:

-

Enzyme Inhibition: The pyrrolidinone core is present in various enzyme inhibitors.[12] The tolyl-sulfonyl group can engage in specific interactions with enzyme active sites.

-

Scaffold for Library Synthesis: The ketone functionality at the 3-position serves as a versatile chemical handle for further derivatization. This allows for the rapid generation of a library of compounds for high-throughput screening.

-

CNS-Active Agents: Pyrrolidine derivatives have shown a wide range of activities in the central nervous system.[9]

The synthesis of derivatives from 1-(4-Tolylsulfonyl)pyrrolidin-3-one could involve reactions such as:

-

Reductive amination of the ketone.

-

Wittig-type reactions to introduce exocyclic double bonds.

-

Aldol condensations at the alpha-position to the ketone.

Caption: Potential derivatization of 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Safety and Handling

Specific safety data for 1-(4-Tolylsulfonyl)pyrrolidin-3-one is not available. However, based on its chemical structure, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]

-

Organic Chemistry Portal. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Reddit. Tosylation protocol?. [Link]

-

Chemistry Steps. Dess–Martin Periodinane (DMP) oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

-

Chem-Station. Swern Oxidation. [Link]

-

Organic Chemistry. Swern Oxidation. [Link]

-

mzCloud. N-Tosylpyrrolidone. [Link]

-

Axios Research. 1-Tosyl-(3S)-hydroxy pyrrolidine. [Link]

-

Li Petri, G.; Introcaso, A.; D'Anneo, A.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham) 2021 , 379 (5), 34. [Link]

-

ResearchGate. 1H NMR spectra (CDCl3) of tosyl-activated a) 2-piperidone (2a) and b) 2-pyrolidone (3a). [Link]

Sources

- 1. 73696-28-3|1-Tosylpyrrolidin-3-one|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin reagent - Enamine [enamine.net]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Dess–Martin Periodinane [merckmillipore.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. 73696-28-3|1-Tosylpyrrolidin-3-one| Ambeed [ambeed.com]

Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one starting materials

An In-depth Technical Guide to the Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Abstract

1-(4-Tolylsulfonyl)pyrrolidin-3-one is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid five-membered ring, functionalized with a synthetically versatile ketone and a stable N-tosyl protecting group, serves as a valuable scaffold for introducing structural complexity and chirality in medicinal chemistry programs. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this key intermediate, with a focus on the selection of starting materials and the rationale behind common experimental choices. Detailed mechanistic insights, step-by-step protocols, and a comparative analysis of the prevalent routes are presented to equip researchers and process chemists with the knowledge to select and execute the optimal synthesis for their specific application.

Introduction: The Strategic Importance of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

The pyrrolidine ring is a privileged scaffold found in numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its non-planar geometry and potential for stereochemical diversity make it an attractive core for designing molecules that interact with complex biological targets. The introduction of a carbonyl group at the 3-position provides a handle for a wide array of chemical transformations, including reductive aminations, aldol condensations, and Wittig reactions, enabling the exploration of diverse chemical space.

The N-tosyl group serves a dual purpose: it protects the nitrogen atom from unwanted side reactions and acts as a robust, crystalline handle that often facilitates purification. 1-(4-Tolylsulfonyl)pyrrolidin-3-one, also known as N-Tosyl-3-pyrrolidinone, is therefore a highly sought-after intermediate.[3][4][5] This guide will dissect the most common and effective synthetic pathways to this molecule, focusing on two primary strategies: the oxidation of a precursor alcohol and the cyclization of acyclic starting materials.

Synthetic Strategy I: Oxidation of 1-(4-Tolylsulfonyl)pyrrolidin-3-ol

The most direct and widely employed route to 1-(4-Tolylsulfonyl)pyrrolidin-3-one involves the oxidation of its corresponding secondary alcohol, 1-(4-Tolylsulfonyl)pyrrolidin-3-ol. This approach is favored for its reliability and the commercial availability of the precursor alcohol. The overall strategy is a two-step process: N-tosylation of a suitable pyrrolidine precursor followed by oxidation.

Preparation of the Precursor: 1-(4-Tolylsulfonyl)pyrrolidin-3-ol

The synthesis of the alcohol precursor can be approached from several starting points.

Route A: Direct Tosylation of Pyrrolidin-3-ol

The most straightforward method is the direct N-tosylation of commercially available pyrrolidin-3-ol. The reaction proceeds via nucleophilic attack of the secondary amine onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Experimental Protocol: N-Tosylation of Pyrrolidin-3-ol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add pyrrolidin-3-ol (1.0 equiv.) and dichloromethane (DCM) to make a 0.5 M solution. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N) (1.5 equiv.) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Tosylation: Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The slight excess of TsCl ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Tolylsulfonyl)pyrrolidin-3-ol.

Route B: Synthesis from (S)-Epichlorohydrin

For enantiomerically pure targets, a common starting material is (S)-epichlorohydrin. This route builds the pyrrolidine ring through a sequence of ring-opening and cyclization reactions. A concise synthesis involves the reaction of (S)-epichlorohydrin with an amine, followed by intramolecular cyclization.[6]

The Oxidation Step: Swern Oxidation

With the precursor alcohol in hand, the final step is oxidation to the ketone. While various oxidizing agents can be used (e.g., PCC, Dess-Martin periodinane), the Swern oxidation is a preferred method due to its exceptionally mild conditions, which minimizes over-oxidation and is tolerant of a wide range of functional groups.[7][8]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a reactive chloro(dimethyl)sulfonium chloride species.[7] This intermediate then reacts with the alcohol to form an alkoxysulfonium salt, which, upon treatment with a hindered base like triethylamine, undergoes an intramolecular elimination to yield the ketone.

Causality in the Swern Oxidation:

-

Low Temperature (-78 °C): The reaction is conducted at very low temperatures to control the stability of the highly reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt.[9]

-

Reagent Order: The specific order of addition (oxalyl chloride to DMSO, then alcohol, then base) is critical. Premature addition of the base or alcohol can lead to undesired side reactions.

-

Byproducts: The reaction produces volatile and malodorous dimethyl sulfide (DMS) and toxic carbon monoxide (CO), necessitating the use of an efficient fume hood.[7]

Diagram: Mechanism of the Swern Oxidation

Caption: Key intermediates in the Swern oxidation pathway.

Experimental Protocol: Swern Oxidation of 1-(4-Tolylsulfonyl)pyrrolidin-3-ol [9]

-

Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 equiv.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 1-(4-Tolylsulfonyl)pyrrolidin-3-ol (1.0 equiv.) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 45 minutes.

-

Elimination: Add triethylamine (5.0 equiv.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Workup: Quench the reaction with water. Extract the product with DCM. The combined organic layers should be washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, 1-(4-Tolylsulfonyl)pyrrolidin-3-one, can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

| Reagent | Molar Equiv. | Purpose |

| Oxalyl Chloride | 1.5 | DMSO Activator |

| Dimethyl Sulfoxide (DMSO) | 2.5 | Oxidant |

| 1-(Ts)pyrrolidin-3-ol | 1.0 | Substrate |

| Triethylamine (Et₃N) | 5.0 | Hindered Base |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Table 1: Typical Reagents and Stoichiometry for Swern Oxidation. |

Synthetic Strategy II: Synthesis from L-Glutamic Acid

Utilizing a chiral pool starting material like L-glutamic acid is an elegant strategy for producing enantiomerically pure 1-(4-Tolylsulfonyl)pyrrolidin-3-one. This pathway leverages the inherent stereocenter of the amino acid. The synthesis involves the formation of pyroglutamic acid, followed by a series of functional group manipulations.

The conversion of glutamic acid to 2-pyrrolidone derivatives is a well-established process.[10][11] A plausible synthetic sequence involves the initial cyclization of glutamic acid to pyroglutamic acid, followed by N-tosylation, reduction of the carboxylic acid, and subsequent oxidation of the resulting alcohol to the ketone.

Diagram: Synthetic Pathway from L-Glutamic Acid

Caption: Conceptual workflow from L-Glutamic Acid.

While elegant, this route involves more steps compared to the oxidation of pre-existing pyrrolidin-3-ol. The key steps include:

-

Cyclization: Heating glutamic acid results in dehydration to form pyroglutamic acid.[11]

-

N-Tosylation: The lactam nitrogen is tosylated using standard conditions (TsCl, base).

-

Reduction & Oxidation: The carboxylic acid must be selectively reduced to an alcohol. This can be challenging and may require protecting group strategies. The resulting alcohol at the 5-position would then need to be transformed into the 3-keto functionality, which is a non-trivial transformation. A more direct, albeit complex, route would involve a multi-step rearrangement. A more practical approach starting from a glutamic acid derivative is the synthesis of a 4-substituted intermediate which can be cyclized.[12]

Comparative Analysis of Synthetic Routes

| Feature | Strategy I: Oxidation of Pyrrolidin-3-ol | Strategy II: From L-Glutamic Acid |

| Starting Material | Pyrrolidin-3-ol or Epichlorohydrin | L-Glutamic Acid |

| Number of Steps | 2-3 (from pyrrolidin-3-ol) | 4+ |

| Key Advantages | High overall yield, reliable, scalable. | Excellent stereocontrol from chiral pool. |

| Key Challenges | Availability/cost of enantiopure starting material. | Longer route, potentially lower overall yield, complex functional group interconversions. |

| Typical Yield | High (often >70% over 2 steps) | Moderate |

| Ideal Application | General purpose lab synthesis, large-scale production. | Enantioselective synthesis when other routes are not viable. |

| Table 2: Comparison of Primary Synthetic Strategies. |

Conclusion

The synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is most commonly and efficiently achieved through the oxidation of the corresponding 1-(4-Tolylsulfonyl)pyrrolidin-3-ol. This two-step sequence, involving N-tosylation followed by a mild oxidation protocol such as the Swern oxidation, offers a robust, high-yielding, and scalable route suitable for most research and development applications. While syntheses from chiral pool starting materials like L-glutamic acid provide an elegant approach to enantiopure products, they are typically more lengthy and complex. The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and the desired stereochemistry of the final product.

References

- Al-Hourani, B. J., Sharma, I., & Wuest, W. M. (2016). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549. [Link not available]

-

Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

-

Nevzorova, T. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2021). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

ResearchGate. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

- Comptes Rendus de l'Académie des Sciences. (n.d.).

-

Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

-

NROChemistry. (2020). Swern Oxidation: Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Organic Syntheses. (n.d.). Epichlorohydrin. [Link]

-

MDPI. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. [Link]

- Organic Syntheses. (n.d.). (Sa,S)-N-[2´-(4-Methylphenylsulfonamido)-1,1´-binaphthyl-2-yl-pyrrolidine-2-carboxamide. [Link not available]

-

Organic Syntheses. (1936). Epichlorohydrin and Epibromohydrin. Organic Syntheses, 16, 30. [Link]

-

Pharmaffiliates. (n.d.). 1-Tosyl-3-pyrrolidinone. [Link]

-

Burgess, K., et al. (2016). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]

-

Home Sunshine Pharma. (n.d.). 1-Tosyl-3-pyrrolidinone CAS 73696-28-3. [Link]

-

Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

ResearchGate. (n.d.). Synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

- Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link not available]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

-

Der Pharma Chemica. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]

-

Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. [Link]

- Google Patents. (n.d.). Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby.

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]com/1420-3049/26/16/4833)

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-Tosyl-3-pyrrolidinone CAS 73696-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. shokubai.org [shokubai.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(4-Tolylsulfonyl)pyrrolidin-3-one. The structural elucidation of this molecule is crucial for its application in various research and development settings, particularly in medicinal chemistry and materials science where the pyrrolidine scaffold is of significant interest. This document details the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the underlying principles of spectral interpretation for this specific molecule.

Molecular Structure and Spectroscopic Overview

1-(4-Tolylsulfonyl)pyrrolidin-3-one, with the CAS number 73696-28-3, possesses a molecular formula of C₁₁H₁₃NO₃S and a molecular weight of 239.29 g/mol . The molecule incorporates a saturated five-membered pyrrolidine ring, a ketone functional group at the 3-position, and a tolylsulfonyl group attached to the nitrogen atom. Each of these structural features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification and purity assessment.

A systematic approach to the characterization of this molecule involves a multi-technique analysis. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(4-Tolylsulfonyl)pyrrolidin-3-one, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is expected to exhibit distinct signals corresponding to the protons of the tolyl group and the pyrrolidinone ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~ 7.3 | Doublet | 2H | Aromatic (meta to SO₂) |

| ~ 3.6 | Triplet | 2H | CH₂ adjacent to N |

| ~ 2.7 | Triplet | 2H | CH₂ adjacent to C=O |

| ~ 2.5 | Singlet | 2H | CH₂ between N and C=O |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

Interpretation:

The aromatic region will show a characteristic AA'BB' system for the para-substituted tolyl group. The two doublets, each integrating to 2H, correspond to the aromatic protons ortho and meta to the sulfonyl group. The aliphatic region will display signals for the three methylene groups of the pyrrolidinone ring. The protons on the carbon adjacent to the electron-withdrawing sulfonyl group (C5) are expected to be downfield compared to the other methylene protons. The protons on the carbon adjacent to the carbonyl group (C2) will also be shifted downfield. The protons at the C4 position are expected to be the most upfield of the ring protons. The singlet at approximately 2.4 ppm corresponds to the methyl protons of the tolyl group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Tolylsulfonyl)pyrrolidin-3-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C=O (Ketone) |

| ~ 144 | Aromatic (C-SO₂) |

| ~ 134 | Aromatic (quaternary C) |

| ~ 130 | Aromatic (CH) |

| ~ 128 | Aromatic (CH) |

| ~ 55 | CH₂ (adjacent to N) |

| ~ 45 | CH₂ (adjacent to C=O) |

| ~ 40 | CH₂ (C4) |

| ~ 21 | Ar-CH₃ |

Interpretation:

The most downfield signal will be the carbonyl carbon of the ketone at approximately 205 ppm. The aromatic carbons of the tolyl group will appear in the 128-144 ppm region. The carbon attached to the sulfonyl group will be the most downfield of the aromatic carbons. The three aliphatic carbons of the pyrrolidinone ring will resonate in the 40-55 ppm range. The carbon adjacent to the nitrogen will be the most downfield of the aliphatic carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans (typically several hundred to a few thousand), and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 1740 | Strong | C=O stretch (ketone) |

| ~ 1350 & 1160 | Strong | S=O stretch (sulfonyl) |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1490 | Medium-Weak | C=C stretch (aromatic) |

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption band around 1740 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group. The presence of the sulfonyl group will be confirmed by two strong absorption bands around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). The C-H stretching vibrations of the aliphatic protons on the pyrrolidine ring will appear in the 3000-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to weaker bands in the 1600-1490 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 239

-

Key Fragments:

-

m/z = 155 (loss of C₄H₄NO) - corresponds to the tolylsulfonyl cation.

-

m/z = 91 (loss of SO₂) - corresponds to the tropylium ion from the tolyl group.

-

m/z = 84 (loss of tolylsulfonyl radical) - corresponds to the pyrrolidinone radical cation.

-

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 239, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A common fragmentation pathway for N-sulfonyl compounds is the cleavage of the N-S bond. This would lead to a prominent peak at m/z 155 for the tolylsulfonyl cation. Another characteristic fragment would be the tropylium ion at m/z 91, formed by rearrangement of the tolyl group. Cleavage of the N-C bond of the pyrrolidine ring can also occur.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI) if the compound is sufficiently volatile.

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

A plausible synthetic route to 1-(4-Tolylsulfonyl)pyrrolidin-3-one involves the protection of a suitable pyrrolidine precursor followed by oxidation.

Illustrative Synthetic Workflow:

Caption: Synthetic pathway for 1-(4-Tolylsulfonyl)pyrrolidin-3-one.

Experimental Protocol (Illustrative):

-

Step 1: Synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-ol

-

To a solution of pyrrolidin-3-ol in a suitable solvent like dichloromethane, add a base such as triethylamine.

-

Cool the mixture in an ice bath and add p-toluenesulfonyl chloride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Purify the crude product by column chromatography.

-

-

Step 2: Oxidation to 1-(4-Tolylsulfonyl)pyrrolidin-3-one

-

Dissolve the synthesized 1-(4-tolylsulfonyl)pyrrolidin-3-ol in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction and purify the product by column chromatography to yield the final compound.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification of 1-(4-Tolylsulfonyl)pyrrolidin-3-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for a thorough structural characterization, which is essential for its use in further scientific applications. The provided experimental protocols serve as a practical reference for researchers and scientists working with this compound.

References

Note: As of the last update, specific literature containing a complete experimental dataset for 1-(4-Tolylsulfonyl)pyrrolidin-3-one was not publicly available. The data presented herein is based on established principles of spectroscopic interpretation and data from analogous compounds. For definitive data, it is recommended to acquire spectra on a verified sample.

A Technical Guide to the Physicochemical Properties of 1-(4-Tolylsulfonyl)pyrrolidin-3-one

Introduction

1-(4-Tolylsulfonyl)pyrrolidin-3-one, also known as 1-Tosyl-3-pyrrolidinone, is a five-membered heterocyclic compound featuring a pyrrolidinone core. The pyrrolidine ring is a ubiquitous scaffold found in numerous natural products and pharmaceutically active compounds. The nitrogen atom of the pyrrolidinone ring is protected by a tosyl (p-toluenesulfonyl) group, a common protecting group in organic synthesis that is stable to a wide range of reaction conditions yet can be removed when necessary. The ketone functional group at the 3-position makes this molecule a versatile building block for the synthesis of various substituted pyrrolidines, which are key intermediates in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended for researchers and professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

A precise understanding of the compound's identity is fundamental for any scientific application. The key identifiers and structural details are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | N/A |

| Synonyms | 1-Tosyl-3-pyrrolidinone, 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinone | N/A |

| CAS Number | 73696-28-3 | N/A |

| Molecular Formula | C₁₁H₁₃NO₃S | N/A |

| Molecular Weight | 239.29 g/mol | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 | N/A |

| InChI Key | BMJNDUPYCKAYAG-UHFFFAOYSA-N | N/A |

The molecule's structure consists of a saturated five-membered lactam (pyrrolidinone) ring. The nitrogen atom is covalently bonded to a tolylsulfonyl group, which acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. A carbonyl (ketone) group is located at the C3 position of the ring, providing a reactive site for nucleophilic addition and other functional group transformations.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Brown Solid | N/A |

| Melting Point | 101-105 °C | N/A |

| Boiling Point | 407 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.33 g/cm³ (Predicted) | N/A |

| Flash Point | 199.9 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Chloroform. Moderately soluble in Ethyl Acetate, Acetone, and alcohols. Low solubility in water and non-polar solvents like hexanes. | N/A |

3.1 Appearance and Form 1-(4-Tolylsulfonyl)pyrrolidin-3-one is typically supplied as a brown or off-white solid. Its solid state at room temperature is indicative of strong intermolecular forces, consistent with its polar structure and relatively high molecular weight.

3.2 Melting Point The melting point of 101-105 °C is a key indicator of purity. A broad melting range may suggest the presence of impurities. This value is consistent with a rigid, polar molecule with significant crystalline lattice energy.

3.3 Boiling Point and Thermal Stability The predicted high boiling point of 407 °C reflects the compound's low volatility. It is thermally stable under typical laboratory conditions but may decompose upon prolonged heating at extreme temperatures, likely involving the cleavage of the sulfonyl group.

3.4 Solubility Profile The molecule's polarity, driven by the ketone and sulfone functional groups, governs its solubility. It is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Its solubility in protic solvents like methanol is moderate. As expected, it has poor solubility in non-polar hydrocarbon solvents and very low solubility in water. This profile is crucial for selecting appropriate solvent systems for reactions, purification, and analytical characterization.

Exemplary Synthesis and Purification Protocol

The most common and reliable synthesis of 1-(4-Tolylsulfonyl)pyrrolidin-3-one is through the oxidation of its corresponding alcohol precursor, 1-(p-Tosyl)-3-pyrrolidinol. A standard procedure using a Swern oxidation is detailed below.

Causality Behind Experimental Choices:

-

Oxidant: The Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) is chosen because it is a mild and high-yielding method for converting alcohols to ketones without over-oxidation, operating at low temperatures to minimize side reactions.

-

Temperature Control: The reaction is maintained at -78 °C (a dry ice/acetone bath) to ensure the stability of the intermediate chlorosulfonium ylide, preventing its decomposition and the formation of byproducts.

-

Base: Triethylamine (Et₃N) is used to deprotonate the intermediate and facilitate the final elimination step to form the ketone. It is added after the alcohol to ensure the reactive species is formed correctly.

-

Purification: Column chromatography is the standard method for purifying compounds of this polarity, allowing for the efficient removal of unreacted starting material and oxidation byproducts.

Step-by-Step Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 50 mL). The flask is cooled to -78 °C.

-

Activator Addition: Anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) is added, followed by the slow, dropwise addition of oxalyl chloride (1.5 eq) over 15 minutes, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of 1-(p-Tosyl)-3-pyrrolidinol (1.0 eq) in minimal anhydrous DCM is added dropwise over 20 minutes, maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour.

-

Base Addition: Triethylamine (Et₃N, 5.0 eq) is added dropwise over 10 minutes. The reaction mixture is stirred for another hour at -78 °C and then allowed to warm to room temperature slowly.

-

Quenching and Extraction: The reaction is quenched with water (50 mL). The organic layer is separated, and the aqueous layer is extracted twice with DCM (2x30 mL).

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) as the eluent.

-

Validation: Fractions containing the product are combined, the solvent is evaporated, and the resulting solid is dried under vacuum to yield pure 1-(4-Tolylsulfonyl)pyrrolidin-3-one. The product's identity and purity should be confirmed by NMR and melting point analysis.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization and Spectral Data

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any experimental protocol.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80-7.75 (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ 7.40-7.35 (d, 2H): Aromatic protons meta to the sulfonyl group.

-

δ 4.05 (s, 2H): Methylene protons at C5 of the pyrrolidine ring (adjacent to N).

-

δ 3.60 (t, 2H): Methylene protons at C2 of the pyrrolidine ring (adjacent to N).

-

δ 2.70 (t, 2H): Methylene protons at C4 of the pyrrolidine ring (adjacent to the ketone).

-

δ 2.45 (s, 3H): Methyl protons of the tolyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 205.0: Carbonyl carbon (C3).

-

δ 145.0: Aromatic carbon attached to the sulfur atom.

-

δ 133.0: Aromatic quaternary carbon of the tolyl group.

-

δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

-

δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

-

δ 55.0: Methylene carbon at C5.

-

δ 48.0: Methylene carbon at C2.

-

δ 42.0: Methylene carbon at C4.

-

δ 21.5: Methyl carbon of the tolyl group.

-

5.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded as a KBr pellet or a thin film.[6][7][8]

-

~1750 cm⁻¹ (strong, sharp): C=O stretch of the five-membered ring ketone.

-

~1350 cm⁻¹ and ~1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches of the sulfonyl group, respectively.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

-

~1600 cm⁻¹ and ~1490 cm⁻¹ (medium-weak): Aromatic C=C stretches.

5.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[9][10]

-

Exact Mass: 239.0620 for C₁₁H₁₃NO₃S.

-

Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 239) should be observed, often with its M+H⁺ adduct in ESI-MS.

-

Key Fragmentation: A characteristic fragment at m/z = 155 (tosyl group) and another at m/z = 84 (the pyrrolidinone fragment after loss of the tosyl group) are expected.

Diagram: Analytical Validation Workflow

Caption: A standard workflow for the analytical validation of the final product.

Safety, Handling, and Storage

While specific toxicology data for this compound is not widely available, prudent laboratory practices should be followed based on its chemical class.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

1-(4-Tolylsulfonyl)pyrrolidin-3-one is a well-defined chemical entity with distinct physical properties. Its characterization through modern analytical techniques like NMR, IR, and MS provides a clear and verifiable fingerprint for its identity and purity. Understanding these core characteristics, along with proper synthesis and handling procedures, is essential for its effective and safe use as a valuable intermediate in the fields of organic and medicinal chemistry.

References

- Wiley-VCH. (2007). Supporting Information for Self-Assembly of a M24L48 Spherical Complex. Wiley Online Library.

- Organic Syntheses Procedure. (n.d.). PREPARATION OF (Sa,S)-t-BUTYL 2-[(2´-(4-METHYLPHENYLSULFONAMIDO)-(1,1´-BINAPHTHYL)

- PrepChem. (2023). Synthesis of (1) 1-(4-Tolyl)-5-oxo-3-pyrrolidinecarboxylic acid. PrepChem.com.

- Supporting Information. (n.d.). General Information for Synthesis of N-hydroxybenzenesulfonamide.

- Supporting Materials. (n.d.).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed.. Wiley.

- ResearchGate. (2021). 13C.NMR – Spectra of Compound [ 1 ].

- The Royal Society of Chemistry. (n.d.).

- 960 Chemical Network. (n.d.). 10019-95-1 (N-Tosylpyrrolidone) Properties. 960化工网.

- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

- PubChem. (n.d.). Pyrrolidine.

- ResearchGate. (2023). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.

- ChemSynthesis. (2023). 1-(2-tosylethyl)pyrrolidine. ChemSynthesis.

- Sigma-Aldrich. (n.d.). 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol 98%. Sigma-Aldrich.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Amerigo Scientific. (n.d.). 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Amerigo Scientific.

- PubChem. (n.d.). Pyrrolidin-3-one.

- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- Ataman Kimya. (n.d.). N-OCTYL PYRROLIDONE.

- PubChem. (n.d.). 1-Tosylpyrrole.

- MD Topology. (n.d.). Pyrrolidine.

- PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes.

- ResearchGate. (2023). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- SciSpace. (2018). Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction.

- MDPI. (2018). 1-Phenyl-3-tosyl-1H-pyrrole.

- ResearchGate. (n.d.). IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one.

- ChemSynthesis. (2023). methyl 4-(pyrrolidine-1-carbonylamino)

- ResearchGate. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine IR Spectrum. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Pyrrolidine Mass Spectrum. NIST WebBook.

- ChemicalBook. (n.d.). N-TOSYLPYRROLIDONE Product Description.